![molecular formula C7H14Cl2N2S B2386037 [2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride CAS No. 1255717-11-3](/img/structure/B2386037.png)
[2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride
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Overview
Description
“[2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride” is a chemical compound with the empirical formula C7H14Cl2N2S and a molecular weight of 229.17 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of “[2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride” can be represented by the SMILES string NCCC(S1)=NC(C)=C1C.[H]Cl.[H]Cl
. The InChI key for this compound is RMNRIRGBVFJQJJ-UHFFFAOYSA-N
.
Physical And Chemical Properties Analysis
“[2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride” is a solid substance . Its empirical formula is C7H14Cl2N2S and it has a molecular weight of 229.17 .
Scientific Research Applications
Antibacterial Activity
Thiazoles, including 2,4-disubstituted derivatives, have demonstrated potent antibacterial properties. Researchers have synthesized compounds containing the thiazole ring with various substituents and evaluated their efficacy against bacterial strains. For instance, compound 4, which possesses a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring, exhibits remarkable inhibitory activity against bacteria, with a minimum inhibitory concentration (MIC) of 1.4 µM .
Anti-Inflammatory Potential
Certain synthesized thiazole compounds exhibit anti-inflammatory effects. Although data on our specific compound are scarce, it’s worth exploring its potential in modulating inflammatory pathways. Thiazoles can be promising candidates for managing inflammatory conditions .
Antioxidant Activity
Thiazoles, including 2,4-disubstituted derivatives, exhibit antioxidant properties. For example, compounds 4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters and 4-phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles display potent DPPH radical scavenging activity . Our compound may similarly contribute to cellular antioxidant defense.
Potential Kinase Inhibition
Docking studies suggest that “[2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride” could inhibit the Kinase ThiM from Klebsiella pneumoniae, indicating a possible role in bacterial protein regulation .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . These compounds have shown diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets, leading to a range of effects . For instance, some thiazole derivatives have shown significant analgesic and anti-inflammatory activities .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
2-(4,5-dimethyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S.2ClH/c1-5-6(2)10-7(9-5)3-4-8;;/h3-4,8H2,1-2H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNRIRGBVFJQJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CCN)C.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride |
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